2-(5-Chloropyridin-2-yl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
2-(5-Chloropyridin-2-yl)-1-(3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that combines a chloropyridine moiety with a methoxyphenyl group and a chromeno-pyrrole core
Properties
Molecular Formula |
C23H15ClN2O4 |
|---|---|
Molecular Weight |
418.8 g/mol |
IUPAC Name |
2-(5-chloropyridin-2-yl)-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H15ClN2O4/c1-29-15-6-4-5-13(11-15)20-19-21(27)16-7-2-3-8-17(16)30-22(19)23(28)26(20)18-10-9-14(24)12-25-18/h2-12,20H,1H3 |
InChI Key |
IVPOVJLAGGNUET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC=C(C=C4)Cl)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloropyridin-2-yl)-1-(3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is to start with the chloropyridine and methoxyphenyl precursors, which undergo a series of reactions including condensation, cyclization, and oxidation to form the final product. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial synthesis often employs optimized reaction conditions to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloropyridin-2-yl)-1-(3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different products.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyridine compounds .
Scientific Research Applications
2-(5-Chloropyridin-2-yl)-1-(3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 2-(5-chloropyridin-2-yl)-1-(3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine-5-boronic acid: Shares the chloropyridine moiety but differs in its boronic acid group.
(5-Chloro-2-pyridinyl)acetic acid: Another chloropyridine derivative with an acetic acid group.
(5-chloro-2-propoxy-3-pyridyl)boronic acid: Contains a propoxy group and boronic acid, differing from the methoxyphenyl and chromeno-pyrrole structure.
Uniqueness
What sets 2-(5-chloropyridin-2-yl)-1-(3-methoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione apart is its combination of functional groups and the chromeno-pyrrole core. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
The compound 2-(5-Chloropyridin-2-yl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H14ClN3O3
- Molecular Weight : 345.76 g/mol
The compound features a chlorinated pyridine moiety, a methoxyphenyl group, and a chromeno-pyrrole core that contributes to its diverse biological activities.
Antioxidant Activity
Recent studies have indicated that derivatives of chromeno-pyrrole compounds exhibit significant antioxidant properties . For instance, a study highlighted that certain chromeno[2,3-c]pyrroles were able to scavenge free radicals effectively, thereby protecting cells from oxidative stress .
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various bacterial strains. In vitro tests demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives similar to this compound exhibited antibacterial activity comparable to standard antibiotics like gentamicin .
Anticancer Potential
Research has suggested that chromeno-pyrrole derivatives may act as potential anticancer agents. The mechanism involves the inhibition of specific kinases involved in cell cycle regulation. For instance, compounds with similar structures have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell proliferation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes. Notably, it has shown potential as an inhibitor of the main protease (Mpro) of SARS-CoV-2, indicating its relevance in antiviral research . This property suggests that the compound could be explored further for therapeutic applications in viral infections.
Case Study 1: Antioxidant Properties
A study conducted on a series of chromeno[2,3-c]pyrrole derivatives revealed that these compounds exhibited a significant reduction in reactive oxygen species (ROS) levels in cultured human cells. The results indicated that these compounds could potentially be developed into therapeutic agents for diseases associated with oxidative stress.
Case Study 2: Antimicrobial Efficacy
In another investigation, a library of chromeno-pyrrole derivatives was synthesized and screened for antimicrobial activity. The results showed that several compounds displayed potent activity against Staphylococcus aureus and Escherichia coli. This study underscores the potential of these derivatives as novel antimicrobial agents.
Pharmacological Profile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
